

# N-Boc-dolaproine chemical structure and properties

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## Compound of Interest

Compound Name: *N*-Boc-dolaproine

Cat. No.: B3322996

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An In-Depth Technical Guide to **N-Boc-Dolaproine**

## Introduction

**N-Boc-dolaproine**, a protected amino acid derivative, serves as a crucial chiral building block in the field of medicinal chemistry and drug development. Its primary significance lies in its role as a key structural component of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare *Dolabella auricularia*.<sup>[1][2][3]</sup> Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit powerful cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.<sup>[3][4]</sup> Consequently, **N-Boc-dolaproine** is an advanced intermediate of high value for the synthesis of antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.<sup>[2][5]</sup> This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers and drug development professionals.

## Chemical Structure and Identification

**N-Boc-dolaproine** is formally named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid.<sup>[6]</sup> The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine on the pyrrolidine ring, which is essential for controlled peptide synthesis.

Table 1: Chemical Identifiers for **N-Boc-Dolaproine**

Identifier	Value
IUPAC Name	(2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidiny]-3-methoxy-2-methylpropanoic acid[6]
CAS Number	120205-50-7[1][2][3][7]
Molecular Formula	C <sub>14</sub> H <sub>25</sub> NO <sub>5</sub> [1][2][3][7]
Synonyms	(2R,3R)-BOC-dolaproine, Dolproline, N-Boc-dolaproline[2][7][8]
InChI Key	LNEHHTWYEBGHBY-OUAUKWLOSA-N[6]
SMILES	C--INVALID-LINK--OC(C) (C)C)OC">C@HC(=O)O[6][7]

## Physicochemical and Computational Properties

**N-Boc-dolaproine** is typically supplied as a colorless to light yellow oil or solid.[2][3] Its physicochemical properties, largely predicted from computational models, are summarized below.

Table 2: Physicochemical Properties of **N-Boc-Dolaproine**

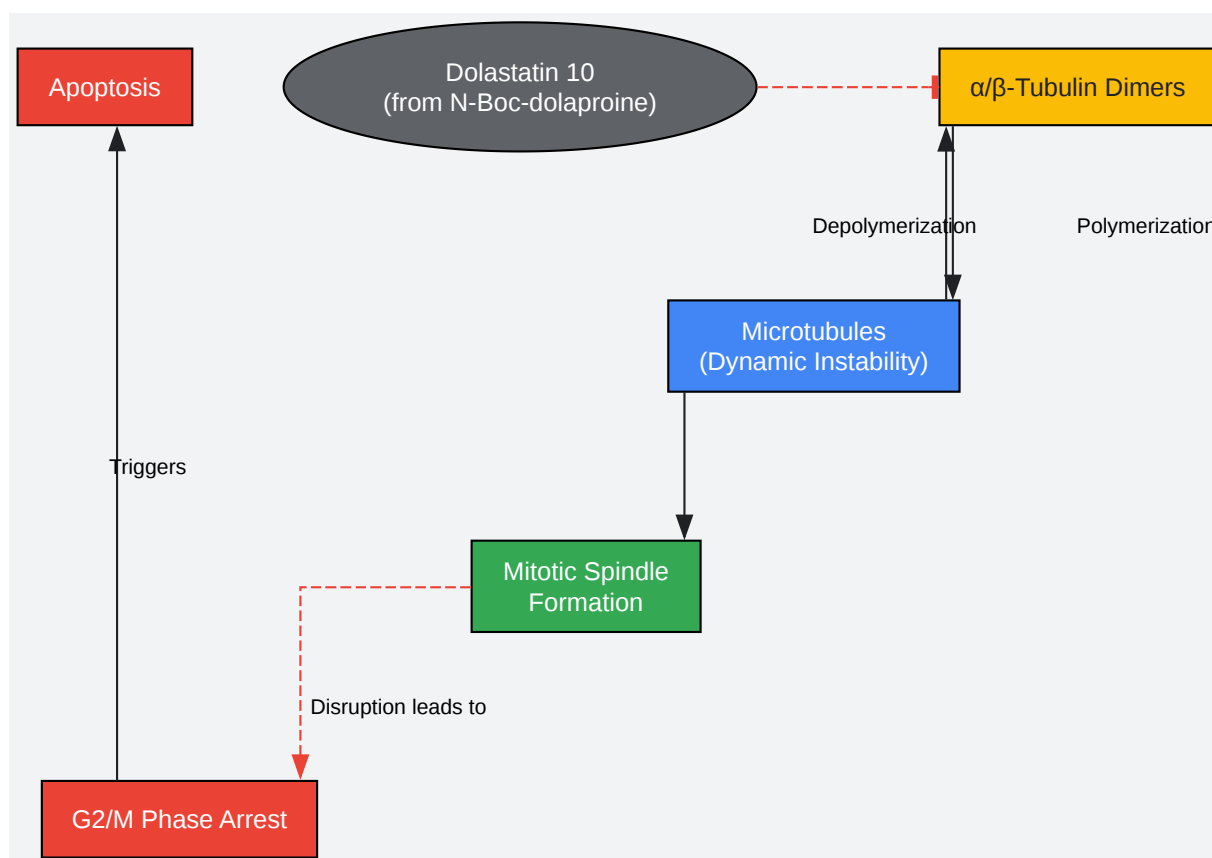
Property	Value	Source
Molecular Weight	287.35 g/mol	[2][6]
Appearance	Colorless to light yellow oil or solid	[2][3]
Boiling Point	397.8 ± 17.0 °C (Predicted)	[2][8][9]
Density	1.133 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][8][9]
pKa	4.27 ± 0.11 (Predicted)	[2][8]
Purity	Commercially available at ≥95% to >99%	[3][7]

Table 3: Computational Data for **N-Boc-Dolaproine**

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	76.07 Å <sup>2</sup>	[7]
LogP	1.36 - 2.12	[4][7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	4	[7]
Rotatable Bonds	4	[7]

## Biological Significance and Mechanism of Action

**N-Boc-dolaproine** is not biologically active in this form but is a critical precursor to the Dolastatin 10 family of molecules.[5] Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a fundamental process for cell division (mitosis). It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]



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Caption: Mechanism of Dolastatin 10-induced apoptosis.

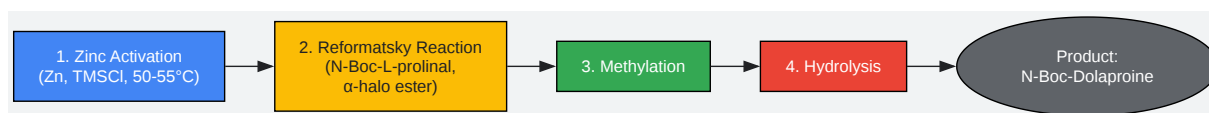
## Experimental Protocols

### Synthesis of N-Boc-Dolaproine via Reformatsky Reaction

A patented method describes the synthesis of **N-Boc-dolaproine**, which offers good yields and facilitates purification of intermediates.[5] The following protocol is an outline of this process.

Methodology:

- **Activation:** Zinc powder is added to an organic solvent in a reaction vessel. The atmosphere is purged to reduce oxygen content ( $\leq 1.0\%$ ). Trimethylchlorosilane is added, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.[5]
- **Reformatsky Reaction:** The system is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise to the activated zinc mixture and stirred for 15-30 minutes. This is followed by the addition of a reactant like an  $\alpha$ -halo ester (e.g., ethyl 2-bromopropionate).[5]
- **Methylation:** After the initial reaction, the resulting intermediate undergoes methylation.[5]
- **Hydrolysis:** The final step involves a hydrolysis reaction to convert the ester intermediate into the carboxylic acid, yielding the final **N-Boc-dolaproine** product.[5]



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Caption: Workflow for the synthesis of **N-Boc-dolaproine**.

## Preparation of a Solution for In Vivo Studies

For preclinical research, **N-Boc-dolaproine** or its derivatives may need to be formulated for administration. A general protocol for solubilizing similar compounds is provided by suppliers.

Methodology:

- Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100  $\mu$ L of the DMSO stock solution.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix again until the solution is clear.

- Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of at least 2.5 mg/mL.[\[3\]](#)

## Spectral Data

Characterization of **N-Boc-dolaproine** is confirmed using various spectroscopic methods. While raw spectra are proprietary to suppliers, analytical data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry are typically provided with purchased products to confirm structural integrity and purity.[\[1\]](#)[\[10\]](#)[\[11\]](#)

## Safety, Handling, and Storage

**N-Boc-dolaproine** should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: For long-term stability, **N-Boc-dolaproine** should be stored under an inert atmosphere. Recommended storage temperatures are between 2-8°C for short-term and -20°C or -80°C for long-term storage.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#) It is typically shipped at ambient temperature.[\[1\]](#)[\[7\]](#)

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